Fructo-oligosaccharide DP10
Description
Overview of Fructooligosaccharides (FOS) as Oligofructans
Fructo-oligosaccharides (FOS), also known as oligofructose or oligofructans, are a class of oligosaccharide fructans. wikipedia.org They are naturally occurring carbohydrates found in a wide variety of plants, including chicory, onions, asparagus, and Jerusalem artichokes, though often in small amounts. wikipedia.orgprebioticassociation.org Chemically, FOS are polymers of D-fructose residues. mdpi.com In the most common type, these fructose (B13574) units are linked together by β(2→1) glycosidic bonds, forming a chain that is typically terminated by a single D-glucosyl unit, similar to sucrose (B13894). medchemexpress.comglpbio.comtargetmol.com
FOS are considered a subgroup of inulin-type fructans, which are distinguished primarily by their chain length. foodchemistryjournal.com Due to the β-configuration of their glycosidic bonds, FOS are resistant to hydrolysis by human salivary and intestinal enzymes. wikipedia.org This property allows them to reach the colon largely intact, where they function as a substrate for the resident microbiota. wikipedia.org Their production for research and commercial use often involves either the enzymatic degradation of inulin (B196767), a longer-chain polyfructose, or the transfructosylation of sucrose using microbial enzymes. wikipedia.orgfoodchemistryjournal.com
Defining Degree of Polymerization (DP) in Fructooligosaccharides
The Degree of Polymerization (DP) is a fundamental concept in polymer chemistry that quantifies the number of monomeric units in a polymer molecule. In the context of fructo-oligosaccharides, the DP refers to the total number of monosaccharide units (fructose and glucose) in the chain. mdpi.comresearchgate.net This structural characteristic is crucial as it significantly influences the physicochemical and physiological properties of the fructan, such as solubility and fermentation rate by gut bacteria. nih.govresearchgate.net
Fructans are generally classified based on their DP:
Fructo-oligosaccharides (FOS) : These are considered short-chain fructans. The precise DP range can vary slightly depending on the definition, but it is generally accepted to include molecules with a DP from 2 up to 10 or 12. mdpi.comnih.govplos.orgfda.gov Short-chain FOS (scFOS) typically have a DP between 3 and 5. plos.org
Inulin : This term refers to longer-chain fructans, often with a DP greater than 10, and can range up to 60 or more fructose units. nih.govayurvedjournal.comnih.gov
Therefore, a fructo-oligosaccharide with a DP of 10 (FOS DP10) represents a molecule at the upper limit of the FOS classification, bordering on what is often categorized as inulin. nih.gov
Significance of Fructo-oligosaccharide DP10 in Contemporary Research Contexts
This compound, also designated as GF9 to indicate a terminal glucose unit and nine fructose units, holds particular significance in academic research due to its unique position at the threshold between oligomers and polymers. medchemexpress.comtargetmol.com This specific chain length is a focal point for studies investigating how the degree of polymerization impacts biological and chemical functions.
Physicochemical and Analytical Significance: FOS DP10 serves as an important reference compound in analytical chemistry. Advanced methods such as High-Performance Anion-Exchange Chromatography with Pulsed Electrochemical Detection (HPAEC-PED) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are used to separate and identify fructans of varying lengths, with DP10 being a key marker for characterizing FOS mixtures. nih.govjst.go.jpmdpi.com
| Property | Value |
|---|---|
| Degree of Polymerization (DP) | 10 medchemexpress.comglpbio.com |
| Structure | 9 Fructose units with 1 terminal D-glucosyl unit medchemexpress.comtargetmol.com |
| Chemical Formula | C60H102O51biocompare.commedchemexpress.com |
| Molecular Weight | ~1639.42 g/mol biocompare.commedchemexpress.com |
| Solubility | Soluble in water glpbio.commedchemexpress.com |
Role in Fermentation Studies: Research has shown that the chain length of a fructan directly influences its fermentation by gut microbiota. researchgate.netnih.gov FOS with a DP of less than 10 are generally fermented more rapidly and in the proximal part of the colon. nih.govnih.gov In contrast, longer-chain fructans (DP > 10) are fermented more slowly and are able to reach the distal colon. nih.govnih.gov As a molecule with DP10, this compound is of great interest in comparative studies that aim to understand these differential fermentation kinetics and their subsequent physiological effects. nih.govresearchgate.net
Immunomodulatory Research: The immunomodulatory effects of fructans are an active area of investigation. nih.govnih.gov The ability of fructans to modulate the immune system is linked to their fermentation by gut bacteria and the production of metabolites like short-chain fatty acids (SCFAs). nih.govplos.org Research has explored how different oligosaccharides, including FOS, can influence lymphocyte proliferation and the balance of immune responses. sciopen.com Given that fermentation patterns differ by DP, FOS DP10 is a relevant molecule for studies seeking to elucidate the specific immunomodulatory effects of fructans at the boundary between short and long chains.
| Property | Short-Chain Fructans (e.g., FOS, DP < 10) | Long-Chain Fructans (e.g., Inulin, DP > 10) |
|---|---|---|
| Common Name | Fructo-oligosaccharides (FOS), Oligofructose wikipedia.org | Inulin nih.gov |
| Solubility | Higher nih.gov | Lower nih.gov |
| Fermentation Site | Primarily proximal colon nih.gov | Fermented along the entire colon, including distal nih.gov |
| Fermentation Rate | Rapid researchgate.netnih.gov | Slower, more sustained researchgate.netnih.gov |
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Fruβ(2-1)-[Fruβ(2-1)]8-α(2-1)Glc |
Origin of Product |
United States |
Natural Occurrence and Biodiversity of Fructooligosaccharides with High Degree of Polymerization
Plant-Based Origins of Fructooligosaccharides (FOS)
FOS are synthesized and stored in numerous plant species, serving as important carbohydrate reserves. Their presence is widespread throughout the plant kingdom, from monocotyledons to dicotyledons. biorefineryglas.eu
Fructan accumulation is a known characteristic of various angiosperm families. Within the monocotyledons, the commelinid clade, which includes important orders like Poales (grasses and cereals), Arecales (palms), and Zingiberales (gingers and bananas), demonstrates significant FOS production. researchgate.net Perennial ryegrass (Lolium perenne L.), a member of the Poales, is known to produce high levels of fructans with varying degrees of polymerization. biorefineryglas.eu
Fructans are also prevalent in non-commelinid monocots and dicotyledonous plants. For instance, species in the Asparagales order, such as onions, garlic, and asparagus, are well-known sources of FOS. nih.govhealthline.comnih.gov Dicot families like Asteraceae also contain prominent FOS-accumulating plants, including chicory and Jerusalem artichoke. healthline.comresearchgate.nettandfonline.com
Significant variation in FOS content and composition exists not only between different plant species but also among cultivars of the same species. researchgate.net These differences can be attributed to genetic factors that influence the activity of enzymes involved in FOS biosynthesis and degradation. jst.go.jp
Table 1: FOS Accumulation Profiles in Different Onion Cultivars
| Cultivar Type | Predominant Carbohydrates | FOS Content | Degree of Polymerization (DP) |
| Type 1 | Fructooligosaccharides | High | High (DP3 to >DP9) |
| Type 2 | Monosaccharides (Fructose, Glucose), Disaccharide (Sucrose) | Low | Low |
| Type 3 | Intermediate | Intermediate | Intermediate |
This table is based on findings from a study on onion cultivars, illustrating the varietal differences in carbohydrate and FOS accumulation.
While many plants are known to contain FOS, the presence of long-chain FOS with a DP of 10 or greater is more specific. Research has identified such high-DP FOS in several plant species.
For example, certain cultivars of Allium cepa (onion) have been found to accumulate FOS with a DP extending beyond 9. jst.go.jp In a study of various Allium species, garlic (Allium sativum) was shown to contain fructan polymers with a maximum DP of 50, significantly higher than the maximum DP of 12 observed in onion and leek. uq.edu.au Wheat plants, after long-term induction, can accumulate fructans where about half of the total are heptamers or larger. deepdyve.com Furthermore, microbial production methods have demonstrated the synthesis of inulin-type FOS with a DP up to 14 from sucrose (B13894). nih.gov
Table 2: Plant Species Containing FOS with DP ≥ 10
| Plant Species | Scientific Name | Maximum Degree of Polymerization (DP) |
| Garlic | Allium sativum | 50 |
| Onion | Allium cepa | >9 |
| Wheat | Triticum aestivum | Heptamers and larger |
This table highlights specific plant species and their capacity to produce FOS with a high degree of polymerization.
Microbial Production of Fructooligosaccharides (FOS) in Natural Environments
In addition to plants, various microorganisms, including fungi and bacteria, are capable of producing FOS. mdpi.comresearchgate.net Microbial systems often utilize enzymes like fructosyltransferases to synthesize FOS from sucrose. researchgate.netmdpi.com These microbial enzymes can produce FOS with a wide range of DP. While some microbial processes are optimized for short-chain FOS, others can generate long-chain inulin (B196767) with an average DP of 23. researchgate.net
Microorganisms such as Aspergillus and Aureobasidium are notable producers of fructosyltransferases used for FOS synthesis. mdpi.comresearchgate.net The efficiency of microbial FOS production can be influenced by various environmental factors, including pH and temperature. mdpi.com
Biotechnological Production and Enzymatic Synthesis of Fructo Oligosaccharide Dp10
Microbial and Fungal Biocatalysts for Fructo-oligosaccharide DP10 Production
Exploration of Novel Enzyme Producers from Microorganisms
The core of FOS production lies in the action of specific enzymes, primarily fructosyltransferases (FTases) and β-fructofuranosidases (FFases), which possess transfructosylating activity. nih.gov This activity involves cleaving a sucrose (B13894) molecule and transferring the fructose (B13574) unit to an acceptor molecule, which can be another sucrose molecule or a growing FOS chain, leading to elongation. tandfonline.com Microorganisms are the preferred source for these enzymes in industrial applications due to their high production yields and the potential for genetic modification to enhance enzyme activity. mdpi.com
A wide array of microorganisms, including fungi, yeasts, and some bacteria, have been explored for their ability to produce these crucial enzymes. researchgate.net Fungi, particularly from the genera Aspergillus and Aureobasidium, are among the most prominent and widely used producers of FTases for industrial-scale FOS synthesis. nih.govtandfonline.com
Key Microbial Sources for FOS-Producing Enzymes:
| Microbial Genus | Specific Strains | Enzyme Produced | Reference |
| Fungi | Aspergillus oryzae, Aspergillus niger, Aspergillus japonicus, Penicillium citrinum | Fructosyltransferase (FTase), β-fructofuranosidase (FFase) | nih.govtandfonline.com |
| Yeasts | Aureobasidium pullulans, Rhodotorula sp., Cryptococcus sp. | Fructosyltransferase (FTase) | nih.govtandfonline.com |
| Bacteria | Lactobacillus reuteri, Zymomonas mobilis, Bacillus macerans | Fructosyltransferase (FTase) | tandfonline.com |
Research continues to identify novel microbial strains with the potential for producing enzymes with high transfructosylating activity. For instance, Aspergillus oryzae IPT-301 has been noted for its high efficiency in this regard. mdpi.com The enzymes from these microorganisms, such as levansucrases, can synthesize FOS with a degree of polymerization ranging from DP3 to DP10. mdpi.com The specificity of the enzyme used is a key advantage of bioprocesses, as it can influence the chemical structure and chain length of the FOS produced. mdpi.com
Optimization of Bioprocesses for Enhanced Fructooligosaccharide Yields
To maximize the production of FOS and specifically target yields of higher DP chains like DP10, optimization of the bioprocess parameters is critical. The enzymatic reaction is a delicate balance between transfructosylation (which builds FOS chains) and hydrolysis (which breaks them down). mdpi.com Key parameters that are manipulated to favor synthesis include substrate concentration, temperature, pH, and reaction time. nih.govceon.rs
High substrate (sucrose) concentrations are generally required to promote the transfructosylation reaction over hydrolysis. mdpi.comoup.com For many fungal enzymes, sucrose concentrations between 600–850 g/L are used to achieve FOS yields of up to 60%. mdpi.com The composition of the final FOS mixture can be adjusted by carefully controlling these experimental conditions. ceon.rs
Optimized Conditions for FOS Production from Various Studies:
| Parameter | Optimized Value/Range | Outcome | Reference |
| pH | 5.5 - 7.0 | Maximizes enzyme activity and stability. | ceon.rsneliti.com |
| Temperature | 40°C - 60°C | Optimal for transfructosylation activity of many microbial enzymes. | ceon.rsmdpi.comnih.gov |
| Sucrose Concentration | 570 g/L - 800 g/L | Increases FOS concentration and synthesis of higher DP products while decreasing hydrolysis. | nih.gov |
| Enzyme Source | Aspergillus niger | Pioneered for industrial FOS production. | nih.govfrontiersin.org |
| Reaction Time | 4 - 24 hours | Time required to reach maximum FOS yield, varies with enzyme concentration. | ceon.rs |
For example, a study using crude inulosucrase from Lactobacillus gasseri found that increasing the sucrose concentration from 570 to 800 g/L enhanced the concentration of inulin-type FOS (I-FOS) and favored the synthesis of products with a higher degree of polymerization (up to DP11). nih.gov Another approach involves using fed-batch bioreactors, which can reduce the inhibitory effects of by-products like glucose and maximize biomass and FOS production. umons.ac.be
Application of Immobilized Enzymes and Cells in FOS Production
To improve the efficiency, stability, and cost-effectiveness of large-scale FOS production, immobilization of either the purified enzymes or the whole microbial cells is a widely adopted strategy. nih.gov Immobilization offers several advantages over using free enzymes in solution. researchgate.net
Benefits of Immobilization:
Reusability: Immobilized enzymes or cells can be easily recovered from the reaction mixture and reused for multiple production cycles. researchgate.net
Enhanced Stability: Immobilization can protect the enzyme from harsh process conditions, increasing its operational stability.
Continuous Production: It facilitates the development of continuous production systems, improving productivity.
Simplified Downstream Processing: It prevents contamination of the final product with the enzyme, simplifying purification steps. mdpi.com
Various materials and methods are used for immobilization, including adsorption, entrapment (e.g., in calcium alginate), covalent coupling, and cross-linking. neliti.comresearchgate.net The choice of carrier and method is crucial for maintaining high enzyme activity. researchgate.net For instance, Pectinex Ultra SP-L, an enzyme with fructosyltransferase activity, was successfully immobilized on alginate, achieving a FOS yield of 47.87%, which was 89.49% of the efficiency of the free enzyme. neliti.com Similarly, whole cells of Aureobasidium pullulans have been immobilized to improve FOS production. researchgate.net The use of immobilized Pichia pastoris cells expressing a plant-derived fructosyltransferase has also shown promise, successfully producing FOS from various sucrose sources like raw sugar and sugarcane syrup. oup.com
Isolation and Purification Methodologies for this compound
The enzymatic synthesis of FOS typically results in a mixture containing the desired oligosaccharides (like DP10), unreacted sucrose, and monosaccharides such as glucose and fructose. nih.govspringernature.com To obtain high-purity FOS suitable for various applications, these residual sugars must be removed. This presents a significant challenge due to the similar physicochemical properties of the different saccharides in the mixture. uminho.pt
Several downstream processing techniques have been developed to purify FOS from the reaction syrup. springernature.com Common methods include microbial treatment to remove smaller sugars, membrane technology, and chromatography. nih.govfrontiersin.org
Purification Techniques for Fructo-oligosaccharides:
| Technique | Description | Efficacy | Reference |
| Activated Charcoal Chromatography | A simple and efficient method where FOS is adsorbed onto activated charcoal and then selectively desorbed using water/ethanol mixtures. | Can increase FOS purity from ~50% to over 92%, with some fractions reaching 97% purity. nih.gov | nih.gov |
| Ion-Exchange Chromatography | Separates molecules based on their net charge. | Used in combination with other methods for effective purification. springernature.com | springernature.com |
| High-Speed Counter-Current Chromatography (HSCCC) | A support-free liquid-liquid partition chromatography technique. Coupled with precolumn derivatization, it has been used to isolate FOS like kestose, 1,1-kestotetraose, and 1,1,1-kestopentaose with purities over 98%. | mdpi.com | |
| Membrane Filtration | Techniques like ultrafiltration and nanofiltration are used to separate mono- and disaccharides from the FOS syrup. | An effective method for removing smaller sugar molecules. nih.gov | nih.gov |
| Microbial Treatment | Utilizes microorganisms, such as Saccharomyces cerevisiae, that can selectively metabolize the smaller, non-prebiotic sugars (glucose, fructose, sucrose) without hydrolyzing the FOS. | Can be performed in co-culture with the FOS producer or as a separate step. uminho.pt | uminho.pt |
For isolating specific long-chain FOS like DP10, advanced chromatographic techniques are often necessary. High-speed counter-current chromatography (HSCCC), for example, has proven to be an efficient method for separating individual FOS compounds with high purity after a derivatization step. mdpi.com This method offers advantages such as high sample loading capacity and the absence of irreversible adsorption. mdpi.com
In Vitro Fermentation Dynamics of Fructo Oligosaccharide Dp10 by Microbial Communities
Fermentability Assessment of Fructo-oligosaccharide DP10
The fermentability of an oligosaccharide by gut microbiota is a key determinant of its prebiotic potential. The rate and extent to which a substrate like this compound is utilized by intestinal bacteria are influenced by its chemical structure.
The degree of polymerization is a critical factor affecting the fermentation rate of fructans. In general, short-chain oligosaccharides are fermented more rapidly than those with a higher degree of polymerization. nih.govacs.org In vitro studies have consistently shown that FOS with shorter chains are preferred and utilized by gut bacteria, such as bifidobacteria, at a higher rate compared to longer-chain inulins. nih.gov
Specifically, research comparing fructans of varying lengths has demonstrated that lower DP FOS are hydrolyzed and consumed by microbial communities before longer-chain molecules. wur.nl For instance, one study observed that while FOS with a DP of 4-8 were rapidly utilized, the breakdown of fructans with a DP of ≥10 only commenced after 7 hours of in vitro incubation. wur.nlresearchgate.net This suggests that this compound has a slower initial fermentation rate compared to its shorter-chain counterparts. This preference for shorter chains is likely due to the enzymatic capabilities of the gut microbes, which may possess a higher affinity or efficiency for hydrolyzing less complex structures.
The fermentation kinetics of short-chain fructooligosaccharides (scFOS) are characterized by a rapid initial phase of degradation. In vitro experiments have shown that a significant portion of scFOS is fermented within the first 12 hours of incubation with fecal microbiota. This rapid fermentation is a hallmark of scFOS, distinguishing them from long-chain inulin (B196767), which is fermented more steadily over a longer period.
The kinetics can be observed in the consumption of the substrate over time. For example, studies have shown that FOS with a DP between 4 and 8 can be utilized by 29% to 89% within the first 5 hours of fermentation. wur.nl In contrast, the fermentation of this compound begins at a later time point, indicating a delayed onset of microbial degradation. wur.nlresearchgate.net The fermentation rate of scFOS is typically higher than that of inulin during the initial hours (0-4 hours), after which the rate for longer-chain fructans may increase as they become more accessible to microbial enzymes.
Production Profiles of Short-Chain Fatty Acids (SCFAs)
In vitro fermentation of FOS by human fecal microbiota results in the production of significant quantities of acetate (B1210297), propionate (B1217596), and butyrate (B1204436). Acetate is typically the most abundant SCFA produced. The specific yields of each SCFA can vary between studies, reflecting differences in the experimental setup and the composition of the fecal microbiota used as an inoculum.
For example, one in vitro study simulating the human proximal colon reported that the fermentation of a short-chain FOS product resulted in concentrations of 34.38 mM for acetate, 20.93 mM for propionate, and 4.93 mM for butyrate. Another study examining the fermentation of a butyl-FOS compound alongside a standard FOS control observed acetate, propionate, and butyrate levels of 55.43 mM, 15.50 mM, and 17.30 mM, respectively, after 24 hours. These findings highlight that while acetate is consistently the major product, the yields of propionate and butyrate can differ.
Table 1: Short-Chain Fatty Acid (SCFA) Yields from In Vitro FOS Fermentation
| Study | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Total SCFA (mM) |
|---|---|---|---|---|
| Study 1 | 34.38 ± 0.38 | 20.93 ± 0.56 | 4.93 ± 0.03 | 61.91 ± 0.87 |
| Study 2 | 55.43 ± 1.25 | 15.50 ± 0.71 | 17.30 ± 0.85 | 88.23 ± 2.81 |
The molar ratio of acetate, propionate, and butyrate is an important indicator of the metabolic output of the gut microbiota. For the fermentation of FOS, the typical molar ratio of acetate:propionate:butyrate is often cited as being approximately 60:20:20. nih.govresearchgate.net However, experimental data shows that this can vary.
Based on the yields from the studies mentioned previously, the molar ratios can be calculated:
Study 1: The molar ratio of Acetate:Propionate:Butyrate was approximately 56:34:8 .
Study 2: The molar ratio was approximately 63:18:19 .
These variations underscore the complexity of microbial fermentation and how it can be influenced by both the substrate and the specific microbial community.
Table 2: Molar Ratios of SCFA Production from In Vitro FOS Fermentation
| Study | Acetate (%) | Propionate (%) | Butyrate (%) |
|---|---|---|---|
| Study 1 | 56 | 34 | 8 |
| Study 2 | 63 | 18 | 19 |
| General Literature | ~60 | ~20 | ~20 |
Gas Production and Kinetics During this compound Fermentation
Gas production is a natural consequence of microbial fermentation in the gut. The primary gases produced are carbon dioxide (CO2), hydrogen (H2), and in some individuals, methane (B114726) (CH4). gavinpublishers.com The volume and rate of gas production are influenced by the type and amount of fermentable substrate.
In vitro studies have shown that short-chain oligosaccharides tend to produce more gas than substrates with a higher degree of polymerization. nih.govacs.org This is consistent with their faster fermentation rate. The fermentation of FOS leads to the production of CO2 and H2 by specific gut bacteria. asm.org Interestingly, some research suggests that FOS fermentation may lead to a decrease in other gases like ammonia (B1221849) (NH3) and hydrogen sulfide (B99878) (H2S). nih.gov
The kinetics of gas production from FOS fermentation by the gut microbiota of preterm infants have been studied, showing a cumulative increase in total gas volume over time, with CO2 being the predominant gas. frontiersin.org After 4 weeks, the total volume of intestinal gases produced from FOS reached a median of 0.91 ml in a 24-hour in vitro fermentation. frontiersin.org The composition of the gut microbiota is a key factor determining the volume and type of gas produced, with methane production, for instance, being dependent on the presence of methanogenic archaea. nih.gov The interplay between the prebiotic substrate and the microbial community ultimately dictates the gas production profile. nih.gov
Fructo Oligosaccharide Dp10 Interactions with Specific Microbial Taxa in Research Models
Selective Modulation of Beneficial Bacterial Populations in Vitro
In vitro studies have consistently demonstrated the selective fermentation of FOS by beneficial gut bacteria, particularly Bifidobacteria and Lactobacilli. The chain length of the FOS molecule is a critical factor in its fermentation by different bacterial species and strains.
Fructo-oligosaccharides are well-known for their bifidogenic effect, meaning they selectively stimulate the growth of Bifidobacterium species. Research indicates that while shorter-chain FOS are often fermented more rapidly, many Bifidobacterium strains possess the enzymatic machinery to degrade and utilize longer-chain fructans.
Studies comparing FOS of varying chain lengths have shown that the ability to ferment these substrates is strain-dependent. For instance, some research suggests that certain strains of B. breve and B. longum subsp. infantis are capable of utilizing longer-chain FOS. The fermentation of longer-chain FOS, such as DP10, may be slower but can provide a sustained energy source for these beneficial bacteria in more distal parts of the colon. The growth of Bifidobacteria on FOS leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297) and lactate, which contribute to a lower colonic pH, further inhibiting the growth of pathogenic bacteria.
Table 1: In Vitro Fermentation of Fructo-oligosaccharides by Bifidobacterium Species
| Bifidobacterium Species/Strain | Substrate(s) | Key Findings |
|---|---|---|
| B. breve | Short and long-chain FOS/GOS (DP 2-6) | Capable of utilizing both short and longer-chain oligosaccharides. |
| B. longum subsp. infantis | Short and long-chain FOS/GOS (DP 2-6) | Demonstrated the ability to utilize the full range of tested oligosaccharides. |
| B. bifidum | Short-chain FOS/GOS (DP 2 and 3) | Preferentially utilized shorter-chain oligosaccharides for growth. |
| B. longum subsp. longum | Short-chain FOS/GOS (DP 2 and 3) | Showed a preference for the fermentation of shorter-chain oligosaccharides. |
| B. adolescentis | FOS and inulin (B196767) | Degraded all fractions of FOS simultaneously and partially degraded inulin. |
The impact of FOS on Lactobacillus populations is also species- and strain-specific. Not all lactobacilli are capable of fermenting FOS. For those that can, FOS serves as a valuable energy source, promoting their growth and metabolic activity. Research has shown that several Lactobacillus strains can grow on FOS in in vitro batch culture fermentations. The utilization of FOS by Lactobacillus species also contributes to the production of SCFAs, primarily lactate, which helps to maintain a healthy gut environment. The ability of Lactobacillus to utilize longer-chain FOS like DP10 is less documented than for Bifidobacteria, but it is plausible that strains equipped with appropriate fructan-degrading enzymes would be able to ferment it.
Effects on Other Predominant Gut Bacterial Groups
The prebiotic effect of FOS extends beyond just Bifidobacteria and Lactobacilli, influencing other significant members of the gut microbial community.
The effect of FOS on Clostridia is more varied. Some studies have indicated that FOS fermentation can lead to a decrease in the populations of potentially pathogenic clostridia, such as the Clostridium histolyticum group mdpi.com. This inhibitory effect is likely due to the production of SCFAs and the resulting decrease in gut pH, creating an environment less favorable for these bacteria. Conversely, some beneficial species, such as Clostridium butyricum, a known butyrate (B1204436) producer, may be supported by FOS.
Research on the specific effects of FOS on the Atopobium cluster and the Clostridium histolyticum group is emerging. One study reported a significant increase in the Atopobium group following supplementation with inulin, a long-chain fructan similar in structure to FOS DP10. It is suggested that this increase could be due to direct fermentation of the fructan or through cross-feeding mechanisms.
Regarding the Clostridium histolyticum group, which includes some pathogenic species, in vitro fermentation of FOS has been shown to decrease its growth mdpi.com. This is a significant finding, as it suggests that FOS, potentially including DP10, could help to suppress the proliferation of these less desirable gut inhabitants.
Table 2: Summary of Fructo-oligosaccharide Effects on Various Bacterial Groups
| Bacterial Group | General Effect of FOS Fermentation |
|---|---|
| Bifidobacterium | Significant growth promotion (bifidogenic effect). |
| Lactobacillus | Strain-dependent growth promotion. |
| Bacteroides | Utilization by some species, contributing to SCFA production. |
| Clostridium histolyticum group | Decreased growth observed in some studies. mdpi.com |
| Atopobium cluster | Increased growth observed with inulin supplementation. |
Molecular Mechanisms of Fructo-oligosaccharide DP10 Utilization by Microorganisms
The ability of microorganisms to utilize FOS, particularly longer-chain variants like DP10, is dependent on their genetic capacity to produce specific enzymes and transport systems. The primary enzymes involved in FOS degradation are β-fructofuranosidases (also known as fructan hydrolases or invertases), which cleave the β-(2-1) glycosidic bonds linking the fructose (B13574) units.
Microorganisms employ two main strategies for FOS metabolism:
Extracellular Hydrolysis: Some bacteria secrete β-fructofuranosidases into the extracellular environment. These enzymes break down the FOS into smaller oligosaccharides or monosaccharides (fructose and glucose), which are then transported into the cell for metabolism. This strategy is common in bacteria that can utilize a wide range of complex carbohydrates.
Intracellular Hydrolysis: Other bacteria possess specialized transport systems, such as ATP-binding cassette (ABC) transporters or the phosphoenolpyruvate-sugar phosphotransferase system (PTS), to import intact FOS molecules into the cytoplasm. Once inside the cell, intracellular β-fructofuranosidases hydrolyze the FOS. This is considered a more efficient strategy as it prevents other competing bacteria from accessing the released monosaccharides.
The ability to degrade longer-chain FOS like DP10 is likely associated with the presence of specific β-fructofuranosidases that can accommodate larger substrates and efficient transport systems. The diversity in these molecular mechanisms among different bacterial species and strains underpins the selective fermentation of FOS observed in the gut. For example, the varied capabilities of different Bifidobacterium strains to ferment FOS of different lengths are attributed to differences in their enzymatic and transport machinery.
Identification and Characterization of Oligosaccharide Transporters
The transport of FOS DP10 across the bacterial cell membrane is a critical first step in its metabolism. Bacteria have evolved sophisticated transport systems to internalize oligosaccharides of varying lengths. The two primary mechanisms involved in the uptake of FOS are ATP-binding cassette (ABC) transporters and the phosphoenolpyruvate-dependent phosphotransferase system (PTS).
Research into the transport of FOS has revealed that the degree of polymerization is a key determinant of the transport mechanism employed by different bacteria. While shorter-chain FOS may be transported by either ABC or PTS systems, longer-chain FOS, such as DP10, are predominantly thought to be handled by ABC transporters in many gut commensals.
ATP-Binding Cassette (ABC) Transporters:
ABC transporters are multi-protein complexes that utilize the energy from ATP hydrolysis to actively transport substrates across cellular membranes. In the context of FOS metabolism, these transporters typically consist of a solute-binding protein (SBP) that initially binds the oligosaccharide in the periplasm or extracellular space, one or two transmembrane domains (TMDs) that form a channel through the membrane, and one or two nucleotide-binding domains (NBDs) that hydrolyze ATP to power the transport.
Studies on Bifidobacterium species, which are well-known consumers of FOS, have highlighted the prevalence and importance of ABC transporters in oligosaccharide uptake. For instance, research on Bifidobacterium longum has identified ABC transport systems involved in the uptake of fructose, the monomeric unit of FOS. While direct characterization of an ABC transporter specific for FOS DP10 is limited, the genomic analysis of various Bifidobacterium species reveals a large number of putative ABC transporters for carbohydrates, suggesting a capacity to import a wide range of oligosaccharides, including longer-chain FOS. The specificity of these transporters is conferred by the solute-binding proteins, and it is plausible that specific SBPs with affinity for FOS DP10 exist within these organisms.
Table 1: Putative Oligosaccharide Transporter Systems in Select Gut Microbes
| Microbial Taxon | Transporter Type | Substrate Specificity (if known) | Relevant Research Findings |
|---|---|---|---|
| Bifidobacterium longum | ABC Transporter | Fructose, Oligosaccharides | Genome analysis reveals numerous putative ABC transporters for carbohydrates. A functional fructose-specific ABC transporter has been characterized, which is crucial for metabolizing FOS breakdown products. |
| Lactobacillus plantarum | Phosphotransferase System (PTS) | FOS (general) | Two distinct PTS systems have been identified to be involved in the transport of FOS, which are subsequently hydrolyzed intracellularly. |
| Lactobacillus paracasei | ATP-dependent system / PTS | Shorter-chain FOS (GF2, GF3) | Evidence suggests both an ATP-dependent transport system for intact FOS and a PTS for the uptake of hydrolyzed monosaccharides. |
This table is based on available research and may not be exhaustive. The specific transport of FOS DP10 requires further direct investigation.
Role of Phosphotransferase Systems in this compound Metabolism
The phosphoenolpyruvate (B93156):carbohydrate phosphotransferase system (PTS) is a major carbohydrate transport mechanism in many bacteria. It couples the transport of a sugar across the cell membrane with its phosphorylation. This process is energetically efficient as it utilizes the high-energy phosphate (B84403) bond from phosphoenolpyruvate (PEP).
The role of PTS in the metabolism of FOS, and specifically FOS DP10, is multifaceted and appears to be species-dependent.
In some bacteria, such as Lactobacillus plantarum ST-III, studies have shown that FOS are transported into the cell via two distinct PTSs. asm.org Once inside, the phosphorylated FOS is then hydrolyzed by an intracellular β-fructofuranosidase. asm.org This mechanism suggests that the PTS in this organism is capable of recognizing and transporting intact oligosaccharides. While the specific upper limit of the DP for these PTS transporters has not been definitively established, it is a key area of ongoing research to determine if FOS DP10 can be directly transported by this mechanism.
In contrast, other research on strains like Lactobacillus paracasei 1195 suggests a different role for the PTS. In this model, FOS may be first hydrolyzed extracellularly by cell wall-associated β-fructosidases into its constituent monosaccharides (fructose and glucose). These resulting simple sugars are then transported into the cell via a fructose/mannose-specific PTS. This indicates an indirect role for the PTS in FOS DP10 metabolism, where it is responsible for the uptake of the breakdown products rather than the intact oligosaccharide.
The involvement of PTS in FOS metabolism is often subject to catabolite repression. The presence of readily available sugars like glucose can repress the expression of genes encoding the components of the FOS-specific PTS, leading to the preferential utilization of the simpler sugar.
Table 2: Characterized Roles of Phosphotransferase Systems in FOS Metabolism
| Microbial Taxon | PTS Role | Mechanism | Key Findings |
|---|---|---|---|
| Lactobacillus plantarum ST-III | Direct transport of FOS | Two distinct PTS systems transport intact FOS intracellularly for subsequent hydrolysis. asm.org | FOS metabolism is controlled by two gene clusters encoding these PTSs and an intracellular β-fructofuranosidase. asm.org |
Further research is necessary to elucidate the precise role and substrate specificity of PTS transporters for FOS with a degree of polymerization of 10.
Prebiotic Research in Non Human Animal Models with Fructo Oligosaccharide Dp10
Impact on Gut Microbiota Composition and Diversity in Animal Systems
Fructo-oligosaccharides are well-established prebiotics that selectively stimulate the growth and activity of beneficial gut bacteria in various animal models. globalsciencebooks.infonih.gov Studies in pigs have shown that FOS can promote the colonization of beneficial bacteria such as Lactobacillus and Bifidobacterium. nih.gov Similarly, research in mice has demonstrated that dietary FOS can alter the composition of the intestinal microbiota, leading to a significant increase in the numbers of bifidobacteria. nih.gov One study identified Bifidobacterium pseudolongum as the predominant species that proliferated in mice fed a FOS-supplemented diet. nih.gov
The fermentation of FOS by gut microbiota leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which contribute to a lower intestinal pH. globalsciencebooks.infonih.gov This acidic environment can inhibit the growth of pathogenic bacteria. globalsciencebooks.info The effect of FOS on the gut microbiota can be influenced by the specific type of FOS used, including its structure and degree of polymerization. nih.gov
Table 1: Effects of Fructo-oligosaccharides on Gut Microbiota in Animal Models
| Animal Model | Key Findings |
|---|---|
| Pigs | Increased colonization of Lactobacillus and Bifidobacterium. nih.gov |
| Mice | Altered intestinal microbiota composition with a significant increase in bifidobacteria, particularly Bifidobacterium pseudolongum. nih.gov |
Influence on Host Physiological Parameters in Animal Models (e.g., Oxidative Stress, Inflammation Markers in Research Contexts)
Beyond their impact on the gut microbiota, fructo-oligosaccharides have been shown to influence various physiological parameters in animal models, including markers of oxidative stress and inflammation. researchgate.netnih.gov A systematic review of studies on FOS concluded that their supplementation is positively associated with anti-inflammatory and antioxidant effects. nih.gov
In a study on mice with D-galactose-induced oxidative stress, FOS supplementation was found to ameliorate altered hepatic antioxidative enzyme activities. nih.gov Research in rats with chemically-induced colon cancer showed that FOS extracted from onion and artichoke, which contained various degrees of polymerization including DP10, exhibited antioxidant effects. ejpau.media.pl Furthermore, FOS has been shown to reduce inflammatory markers in animal models. For instance, in a high-fat diet-induced model of metabolic dysfunction-associated steatotic liver disease (MASLD), FOS reduced inflammatory markers such as p-NFκB-65, IL-6, iNOS, COX-2, TNF-α, and IL-1β. nih.gov Another study in mice demonstrated that FOS consumption could reduce contact hypersensitivity, a form of skin inflammation. nih.gov
Table 2: Influence of Fructo-oligosaccharides on Physiological Parameters in Animal Models
| Animal Model | Physiological Parameter | Observed Effect |
|---|---|---|
| Mice | Hepatic Antioxidative Enzymes | Ameliorated D-galactose-induced alterations. nih.gov |
| Rats | Antioxidant Enzymes (in colon cancer model) | FOS with various DPs, including DP10, showed antioxidant activity. ejpau.media.pl |
| Mice | Inflammatory Markers (in MASLD model) | Reduced levels of p-NFκB-65, IL-6, iNOS, COX-2, TNF-α, and IL-1β. nih.gov |
Mechanism-Based Investigations in Animal Systems (e.g., Microbiota-Gut-Brain Axis in Rodent Models)
The bidirectional communication between the gut and the brain, known as the microbiota-gut-brain axis, is a critical area of research where prebiotics like fructo-oligosaccharides are being investigated for their potential influence. nih.govmdpi.commdpi.com The gut microbiota can impact the central nervous system through various pathways, including neural, endocrine, and immune signaling. nih.gov
Studies in rodent models have begun to explore the role of FOS in modulating this axis. For example, research on rats with Alzheimer's disease-like symptoms suggested that FOS from Morinda officinalis could exert beneficial effects by targeting the microbiota-gut-brain axis. nih.gov Another study investigating hepatic steatosis in a high-fat diet model found that FOS improved the condition by reducing hepatic lipogenic pathways and intestinal permeability through the gut microbiota-brain axis. nih.gov This research indicated that FOS induced positive pro-opiomelanocortin (POMC)/GPR43 neurons in the arcuate nucleus of the hypothalamus, suggesting a modulation of hypothalamic signaling. nih.gov These findings highlight the potential for FOS to influence brain health and function through its effects on the gut microbiome and subsequent signaling pathways.
Table 3: Investigations of Fructo-oligosaccharides and the Microbiota-Gut-Brain Axis in Rodent Models
| Rodent Model | Research Focus | Key Findings |
|---|---|---|
| Rat (Alzheimer's-like symptoms) | Targeting the microbiota-gut-brain axis | FOS from Morinda officinalis showed potential beneficial effects. nih.gov |
Emerging Research Avenues and Future Perspectives for Fructo Oligosaccharide Dp10
Discovery and Engineering of Novel Fructo-oligosaccharide DP10 Production Systems
The production of FOS, including DP10, is primarily achieved through enzymatic processes using fructosyltransferases (FTases), enzymes capable of transferring fructose (B13574) units. frontiersin.orgmdpi.com These enzymes are sourced from a wide array of microorganisms, particularly fungi from the genera Aspergillus and Aureobasidium. mdpi.com While FOS mixtures are common, achieving a high yield of a specific oligomer like DP10 requires targeted engineering of production systems.
Research has demonstrated that the distribution of FOS chain lengths is highly dependent on reaction conditions. The synthesis is a sequential process where shorter-chain FOS like 1-kestose (B104855) (DP3) and nystose (B80899) (DP4) are formed first and then act as substrates for the synthesis of longer chains. frontiersin.orgmdpi.com By carefully controlling kinetic parameters such as reaction time, enzyme concentration, and substrate concentration, the process can be guided toward the production of higher DP oligomers. frontiersin.orgmdpi.com For instance, allowing the reaction to proceed for longer durations or adjusting the enzyme-to-substrate ratio can shift the product profile towards FOS DP10. mdpi.com
Table 1: Microbial Sources and Engineering Strategies for Fructo-oligosaccharide (FOS) Production
| Microbial Source | Enzyme Type | Engineering Strategy | Outcome |
| Aspergillus niger | Fructosyltransferase (FTase) / β-fructofuranosidase | Gamma Irradiation / Recombinant Overexpression in Pichia pastoris | Potentiated enzyme activity; cost reduction. mdpi.commdpi.com |
| Aspergillus oryzae | Fructosyltransferase (FTase) | UV Mutagenesis | Overexpression of FTase gene, higher FOS production rate. mdpi.com |
| Aureobasidium pullulans | Fructosyltransferase (FTase) | Process optimization for immobilized cells. | Development of industrial-scale continuous production models. researchgate.net |
| Aspergillus sp. | Fructosyltransferase (FTase) | Heterologous expression in a genetically modified host. | Production of FOS mixtures with a higher Degree of Polymerization (DP). mdpi.com |
Advancements in High-Throughput Analytical and Structural Characterization
The precise characterization of FOS mixtures is critical for understanding their functionality and for quality control in production. Given the complexity of these mixtures, which can contain numerous isomers and oligomers of varying lengths, advanced high-throughput analytical techniques are essential.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) has become a standard and powerful tool for the analysis of FOS, including DP10. nih.govnih.gov This technique offers high-resolution separation of neutral and charged oligosaccharides based on their degree of polymerization without the need for derivatization. nih.govthermofisher.com HPAEC-PAD is highly sensitive and can effectively profile complex fructan samples, making it suitable for monitoring FOS production during fermentation and for quantifying individual oligomers in final products. nih.govnih.govchromatographyonline.com
Mass Spectrometry (MS) provides complementary information, offering rapid and accurate molecular weight determination. nih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) and high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective. nih.govnih.govaber.ac.uk High-resolution instruments like the Exactive Orbitrap MS can analyze fructans up to DP100, easily resolving the isotopic peaks for FOS DP10 and distinguishing them from background noise in crude plant or microbial extracts. nih.gov The combination of chromatographic separation with mass spectrometry allows for unambiguous peak identification and detailed structural elucidation. nih.govresearchgate.net
Other chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), are also widely used. nih.govnih.govresearchgate.net While perhaps offering less resolution than HPAEC-PAD for complex mixtures, these methods are robust for quantifying major FOS components and monitoring production dynamics at an industrial scale. nih.govresearchgate.net For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to verify the identity and purity of isolated FOS fractions. nih.govnih.gov
Table 2: Comparison of High-Throughput Analytical Techniques for FOS DP10 Characterization
| Technique | Principle | Advantages for FOS DP10 Analysis | Limitations |
| HPAEC-PAD | Anion exchange chromatography with electrochemical detection. nih.gov | High resolution and sensitivity; separates isomers; no derivatization needed. nih.govresearchgate.net | Requires specialized equipment; can be complex to optimize. |
| MALDI-TOF-MS | Ionization and mass analysis of molecules from a matrix. nih.gov | Rapid molecular weight determination; high mass range. aber.ac.uk | Less effective for complex isomer separation without chromatography. nih.gov |
| High-Resolution LC-MS | Chromatographic separation coupled with high-accuracy mass detection. nih.gov | Unambiguous peak identification; can analyze crude extracts; detects high DP oligomers. nih.govresearchgate.net | High instrument cost. |
| HPLC-RI/ELSD | Liquid chromatography with refractive index or light scattering detection. nih.gov | Robust for quantification; suitable for industrial process monitoring. nih.govresearchgate.net | Lower resolution and sensitivity compared to HPAEC-PAD. researchgate.net |
| NMR Spectroscopy | Measures magnetic properties of atomic nuclei. nih.gov | Provides definitive structural information and purity assessment. nih.gov | Low throughput; requires pure samples and specialized expertise. |
Exploration of Novel Biological Roles and Mechanisms in Non-Human Systems
While the prebiotic effects of FOS in the human gut are widely studied, research is emerging on their biological roles in other systems, particularly in plants. Fructans, including FOS of varying chain lengths, are natural reserve carbohydrates in many plant species. researchgate.net Their metabolism is a dynamic process, with synthesis and degradation managed by a suite of fructan active enzymes (FAZYs). researchgate.net
One of the most intriguing novel roles for FOS is as a potential elicitor of plant defense mechanisms. Studies have suggested that FOS can modulate the expression of defense-related genes and stimulate the accumulation of secondary metabolites, thereby enhancing the host's defense responses against pathogens. researchgate.net This suggests a role for specific oligomers like FOS DP10 in plant signaling pathways, potentially as a component of induced resistance.
Furthermore, FOS extracts from plant sources have demonstrated other biological activities. For example, FOS extracted from the grain of Coix lachryma-jobi (Job's tears) exhibited significant antioxidant activity, as measured by its ability to scavenge free radicals. researchgate.net This points to a direct biochemical function of these oligosaccharides that is independent of their role as a simple energy store or a prebiotic fiber. The specific contribution of FOS DP10 to these activities is an area ripe for future investigation, which could lead to applications in agriculture and crop protection.
Biotechnological Innovations for Industrial-Scale this compound Production
The increasing demand for FOS has spurred significant innovation in industrial-scale production, moving beyond simple batch fermentation to more efficient and controlled biotechnological processes. mdpi.com A key challenge is to maximize the yield of FOS while minimizing the production of simple sugars (glucose and fructose) from sucrose (B13894) hydrolysis, which can inhibit the enzymes. mdpi.com
A recent innovation involves conducting the enzymatic synthesis at high temperatures and high substrate concentrations. nih.gov Research has shown that increasing the reaction temperature to 65°C can alleviate issues of high viscosity and limited solubility associated with sucrose concentrations as high as 800 g/L. nih.govresearchgate.net This strategy, coupled with the use of thermostable FTases, has been shown to increase the initial rate of FOS synthesis and volumetric productivity by over 100% compared to conventional methods. nih.gov
The use of immobilized enzymes or whole cells is another major advancement for industrial production. researchgate.net Immobilizing the FTase enzyme on a solid support allows for its reuse across multiple batches, significantly reducing costs. It also enables the development of continuous production systems using packed-bed reactors, where a sucrose solution is passed through a column containing the immobilized enzyme. researchgate.net This provides better control over the reaction and simplifies downstream processing.
Finally, advanced purification technologies are crucial for obtaining a high-purity FOS product. Simulated moving-bed (SMB) chromatography has been proposed as an effective method for separating the FOS mixture from residual sucrose, fructose, and glucose on a large scale. researchgate.net This integrated approach, combining high-efficiency enzymatic reactors with continuous purification systems, represents the future of industrial FOS production, enabling the creation of tailored FOS products, including those enriched with specific chain lengths like DP10. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
